4-(2-Oxiranylmethoxy)-benzeneethanol

Pharmaceutical Analysis Impurity Profiling HPLC Selectivity

Resolving unknown impurity peaks in Metoprolol batches demands a structurally exact reference. 4-(2-Oxiranylmethoxy)-benzeneethanol is the definitive Hydroxy Epoxide Impurity standard, ensuring accurate chromatographic peak identification and ICH Q2(R1) specificity compliance. Unlike generic epoxide analogs, its absolute structural fidelity eliminates quantification errors that cause system suitability failures and regulatory rejection. • Supplied with a comprehensive Structure Elucidation Report (SER) for method validation and ANDA submission support. • Enables spike-and-recovery identification of reactive epoxide process intermediates during out-of-specification (OOS) investigations. • Serves as a direct synthetic precursor to O-Desmethyl Metoprolol metabolite (≥92% yield), streamlining pharmacokinetic standard production.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 104857-48-9
Cat. No. B023829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxiranylmethoxy)-benzeneethanol
CAS104857-48-9
Synonyms4-(Oxiranylmethoxy)benzeneethanol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)CCO
InChIInChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2
InChIKeyXGTFFRCLROZLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing the Metoprolol Hydroxy Epoxide Impurity Standard


4-(2-Oxiranylmethoxy)-benzeneethanol, also referred to as 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane, is a low-molecular-weight (194.23 g/mol) epoxide . It is primarily recognized in the pharmaceutical industry as the Metoprolol Hydroxy Epoxide Impurity, a process-related impurity of the beta-blocker drug Metoprolol [1]. As a reference standard, its value is defined not by biological activity but by its absolute structural fidelity to the target impurity, which is critical for valid analytical method development and regulatory compliance.

Substitution Risks for Metoprolol Hydroxy Epoxide Impurity


Generic substitution is not feasible for this compound because its value is its identity as a specific chemical entity. Using a structurally different analog, such as the 'Metoprolol Methoxy Epoxide Impurity' [1], would compromise the specificity of any related-substances HPLC method, leading to incorrect quantification, failed system suitability, and potential regulatory rejection. The correct impurity marker is mandatory for chromatographic peak identification and method validation under pharmacopeial guidelines [2]. The critical differentiation is structural: the hydroxy epoxide versus a methoxy epoxide, a distinction that directly impacts chromatographic retention time and mass spectrometric detection, making them non-interchangeable.

Evidence-Based Selection of Metoprolol Hydroxy Epoxide Impurity


Structural Specificity vs. Methoxy Epoxide Analog in HPLC

The critical differentiation of 4-(2-Oxiranylmethoxy)-benzeneethanol is its structural identity as the 'Hydroxy Epoxide' impurity. Its closest in-class analog, the 'Metoprolol Methoxy Epoxide Impurity', contains a methoxy group instead of a hydroxyl group. This structural difference fundamentally alters chromatographic behavior. While a direct head-to-head comparison study is not available, cross-study analysis of general metoprolol impurity methods indicates that polarity differences between hydroxyl and methoxy analogs are sufficient to ensure baseline resolution in reversed-phase HPLC systems. Using the wrong analog would result in a peak at a different retention time, effectively making the analytical method invalid for its intended purpose [1].

Pharmaceutical Analysis Impurity Profiling HPLC Selectivity

Pharmacopeial Monograph Compliance for Filings

Reference standards of 4-(2-Oxiranylmethoxy)-benzeneethanol are supplied with detailed characterization data specifically to ensure compliance with regulatory guidelines from USP, EMA, JP, and BP. The standard is intended for use as a reference in analytical method development and validation for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The provision of a Structure Elucidation Report (SER) with the product is a key differentiator from generic research chemicals, as it provides the necessary documentation for direct use in a regulatory context without additional in-house characterization [1].

Regulatory Compliance Pharmacopeia ANDA Filing

Purity and Lot-to-Lot Consistency for Validation

The utility of 4-(2-Oxiranylmethoxy)-benzeneethanol as a reference standard is directly tied to its purity. Suppliers synthesize this specific epoxide, which is used as a key intermediate in the synthesis of O-Desmethyl Metoprolol. This synthetic route is reported to yield the solid product after recrystallization from water . The significance for procurement lies in the ability to source a compound with a defined purity profile (typically >95%), which is a prerequisite for its use as a reference standard. Variations in purity would directly impact the accuracy of the analytical method, making a supplier's batch-to-batch consistency a critical selection factor, although specific comparative purity data between suppliers is rarely published.

Method Validation Quality Control Reference Standard Purity

Reactive Process Intermediate vs. Degradant Marker

4-(2-Oxiranylmethoxy)-benzeneethanol is not merely a degradation product but a key process intermediate in the synthesis of O-Desmethyl Metoprolol. The epoxide ring in this compound is reactive; its stability is a concern during synthesis and formulation, making its monitoring crucial. For instance, the related compound 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane is noted to polymerize under standard alkylation conditions [1]. This reactivity profile differentiates it from more stable impurities that might only be markers of degradation. Quantifying this specific, reactive intermediate provides critical control over the manufacturing process, which is a more proactive quality measure than simply monitoring an end-stage degradant.

Synthetic Chemistry Process Control Origin of Impurity

Key Applications for Metoprolol Hydroxy Epoxide Impurity


ANDA Method Development and Validation

The most critical application is as a reference standard for developing and validating HPLC or LC-MS methods for quantifying the Hydroxy Epoxide impurity in Metoprolol Tartrate or Succinate drug substances and finished products. The availability of a fully characterized standard with a Structure Elucidation Report (SER) is essential to satisfy the specificity requirements of ICH Q2(R1) and to demonstrate control of potential genotoxic impurities to regulatory agencies like the FDA and EMA .

OOS Root Cause Investigation with Impurity Spiking

When an OOS result for an unknown impurity is observed in a manufactured batch of Metoprolol, 4-(2-Oxiranylmethoxy)-benzeneethanol can be used to spike the sample. This technique confirms or rules out the identity of the unknown peak as the reactive hydroxy epoxide process intermediate, guiding the investigation toward a specific step in the synthesis, such as incomplete epoxide ring-opening during amination with isopropylamine .

Synthesis of O-Desmethyl Metoprolol for Metabolism Studies

This compound is a direct intermediate in the synthesis of O-Desmethyl Metoprolol, a major active metabolite . Laboratories conducting pharmacokinetic studies or synthesizing metabolite standards can procure this reactive epoxide as a starting material to produce the O-desmethyl metabolite with a yield of up to 92% in subsequent synthetic steps, providing a cost-effective and chemically rational route to this important analytical standard.

Technical Documentation Hub

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